

# discovery and development of triflumizole fungicide

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## Compound Focus: Triflumizole

CAS No.: 68694-11-1

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## Discovery and Chemical Optimization

The development of **triflumizole** originated from research on a new synthetic method for imidazole derivatives at Nippon Soda [1]. Key structure-activity relationship (SAR) findings during optimization were crucial for developing an effective fungicide.

- **Lead Compound Series:** The initial active compounds were **N-(1-imidazol-1-ylalkoxyalkylidene)anilines** [1].
- **Key Structural Optimizations:**
  - **Phenyl Ring Substitution:** The highest fungicidal activity was achieved with a halogen (e.g., chlorine) or a trifluoromethyl group at the 2-position of the phenyl ring, and a halogen at the 4-position [1].
  - **Alkyl Chain Modification:** Introducing an oxygen atom into the alkyl chain created a **propoxyethoxy** linker. This modification was critical as it significantly reduced unwanted effects on plant growth while preserving strong fungicidal efficacy [1].
- **Selected Candidate:** The optimized compound was designated with the common name **triflumizole** [1].

The table below summarizes the key identification information for the finalized active ingredient.

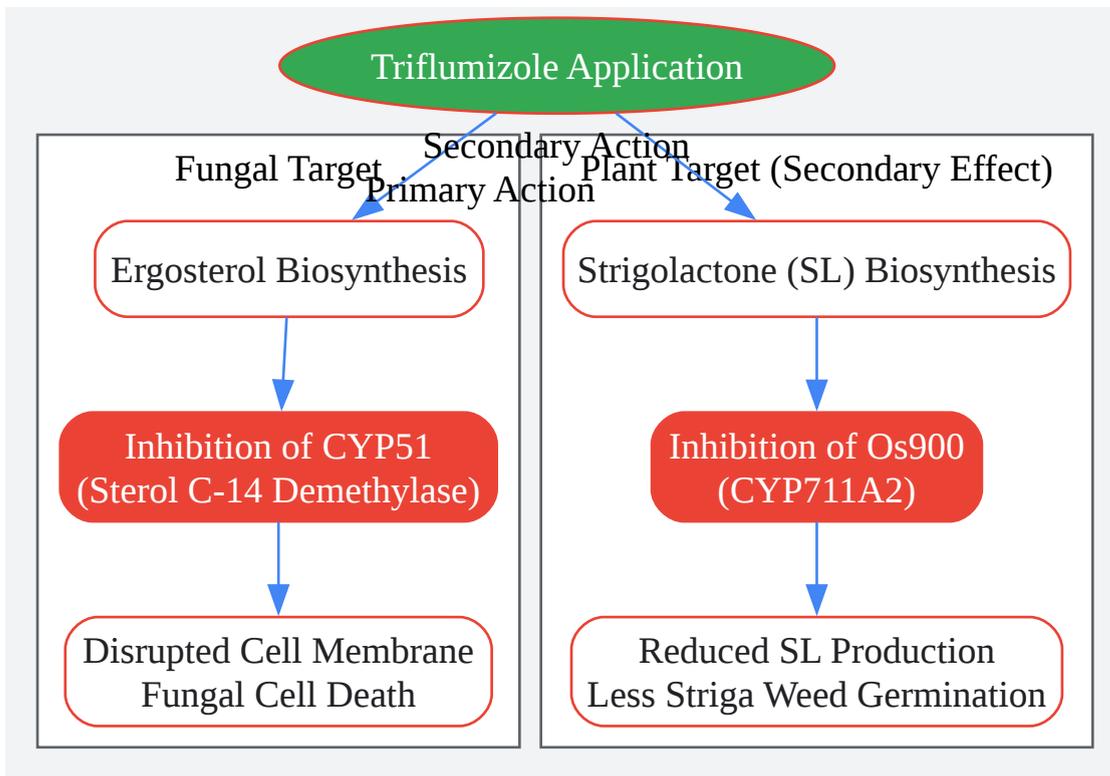
Property	Description
IUPAC Name	(E)-4-chloro- $\alpha,\alpha,\alpha$ -trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine [2]
CAS Name	1-[(1E)-1-[[4-chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]-1H-imidazole [2]
CAS No.	99387-89-0 [2]
Molecular Formula	C <sub>15</sub> H <sub>15</sub> ClF <sub>3</sub> N <sub>3</sub> O [2]
Molecular Mass	345.75 [2]

## Mode of Action and Fungicidal Activity

**Triflumizole** is classified by the Fungicide Resistance Action Committee (FRAC) in **Group 3**, which consists of **Demethylation Inhibitors (DMI)** or **sterol biosynthesis inhibitors** [2] [3].

- **Primary Biochemical Mode:** It acts systemically with both protective and curative action by inhibiting **ergosterol biosynthesis** in pathogenic fungi [2] [1] [4]. Specifically, it interferes with the **C-14 demethylation** of the sterol skeleton, a process catalyzed by cytochrome P450 enzymes [1]. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to cell death.
- **Antifungal Spectrum:** In vitro studies demonstrated that **triflumizole** has a **wide range of antifungal activity**, including against fungal isolates that had developed resistance to benzimidazole and dicarboximide fungicides [1].
- **Secondary Effect on Plants:** Subsequent research has identified that **triflumizole** can also inhibit **strigolactone biosynthesis** in plants by targeting the cytochrome P450 enzyme Os900 (CYP711A2) in rice [5]. Strigolactones are plant hormones that, among other functions, stimulate the germination of seeds from parasitic weeds like *Striga* [5].

The following diagram illustrates the dual biological activity of **triflumizole**.



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## Efficacy and Uses in Agriculture

**Triflumizole** is effective against a broad spectrum of fungal diseases across various crops, functioning through multiple types of activity [2] [3] [1].

Property	Description
<b>Example Pests Controlled</b>	Powdery mildew, scab, cedar apple rust, blossom blight, fruit rot, leaf spot [2]
<b>Example Applications</b>	Fruits (apples, pears, grapes, melons), vegetables (cucumbers, tomatoes, broccoli), ornamentals [2]
<b>Type of Activity</b>	Systemic, with both <b>protective</b> (prevents infection) and <b>curative</b> (can stop established infections) action. One source notes a <b>72-hour curative activity</b> against apple scab [2] [3].

## Key Experimental Data and Protocols

For researchers, the quantitative data on physicochemical properties and methodologies from toxicology studies are particularly relevant.

### Key Physicochemical Properties

The following table summarizes core data, primarily from regulatory assessments [2].

Property	Value / Condition	Notes
Solubility in Water	10.5 mg L <sup>-1</sup> / 20 °C, pH 7	Moderate solubility [2]
Octanol-Water Partition Coefficient (Log P)	4.77 / 20 °C	High lipophilicity [2]
Melting Point	63 °C	[2]
Vapor Pressure	1.36 x 10 <sup>-3</sup> mPa / 25 °C	[2]

### Summary of Representative Toxicology Protocols

Recent research has investigated **triflumizole**'s potential toxicological effects. The protocols below summarize key in vitro and in vivo methods from recent studies.

- **Cytotoxicity and ROS Apoptosis Study (in vitro)**
  - **Cell Line:** Mouse GC-1 spermatogonia (spg) cells (a type B spermatogonia cell line) [6].
  - **Treatment:** Cells were treated with **triflumizole** at concentrations ranging from 5 µM to 80 µM for 24 hours [6].
  - **Assessment:** Cell viability was measured to determine IC<sub>50</sub> (~30.5 µM). Subsequent analyses (flow cytometry, Western blot, immunofluorescence) were performed at sub-IC<sub>50</sub> concentrations (20 and 40 µM) to investigate ROS production, apoptosis (caspase-3/7, -8, -9 activity), and autophagy (LC3-II, Beclin1 levels). The protective effect of the antioxidant N-acetyl-L-cysteine (NAC) was also evaluated [6].
- **Developmental and Reproductive Toxicity (DART) Screening (in vivo)**

- **Model Organism:** *Caenorhabditis elegans* (nematode) [7].
- **Exposure:**
  - **Brood Size Assay:** Synchronized L4 larvae were exposed to **triflumizole** (10, 30, 100  $\mu$ M) until the end of reproduction. The total number of viable offspring was counted [7].
  - **Developmental Assay:** Synchronized L1 larvae were exposed to the same concentrations until the L4 stage (48 hours). The developmental stage of the worms was then assessed [7].
- **Findings:** **Triflumizole** exposure resulted in a significant, dose-dependent reduction in brood size and delayed development [7].

## Toxicity and Regulatory Status

**Triflumizole** has a recognized toxicological profile and its regulatory status varies globally.

- **Toxicological Profile:** It is generally considered to have **low toxicity to mammals and fish** [1]. However, as discussed in the experimental data, recent studies highlight potential as an endocrine-disrupting chemical, with specific reproductive toxicity concerns [6] [7]. The US EPA classifies it as a "**Likely Human Carcinogen**" [2].
- **Global Regulatory Status:**
  - **European Union:** Not approved; registration expired [2].
  - **United States:** Historically registered, but the US EPA has issued cancellation orders for some products [8].
  - **Other Regions:** It is currently used in other countries, including Australia [2]. It is **not listed** on the Rainforest Alliance's Prohibited Pesticides List, which is based on the FAO/WHO criteria for Highly Hazardous Pesticides (HHPs) [9].

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